REACTION_CXSMILES
|
N#N.[Cl:3][C:4]1[CH:15]=[C:8]2[C:9]([O:11][C:12](=[O:14])[NH:13][C:7]2=[CH:6][CH:5]=1)=[O:10].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1.[H-].[Na+]>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.[H-].[Na+]>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH2:22][C:21]3[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=3)[C:12](=[O:14])[O:11][C:9](=[O:10])[C:8]=2[CH:15]=1 |f:3.4,6.7,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0.9 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
84 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
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TEMPERATURE
|
Details
|
increased to 29° C. due to an exotherm
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was placed into water bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
was stirred for 16 h (RT)
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 32° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding 10 g of glacial acetic acid
|
Type
|
STIRRING
|
Details
|
by stirring for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
WASH
|
Details
|
was washed with THF
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N(C(OC2=O)=O)CC2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 g | |
YIELD: CALCULATEDPERCENTYIELD | 193.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |